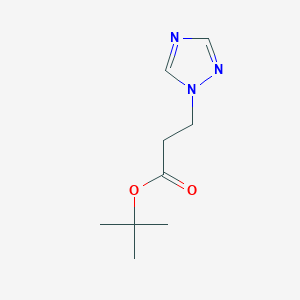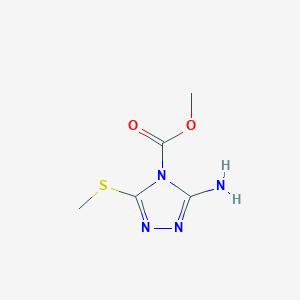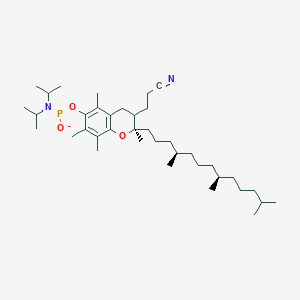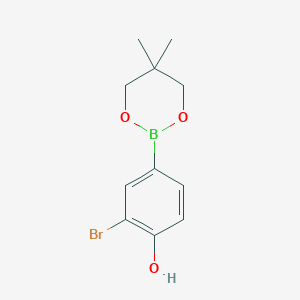
2-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is an organoboron compound that features a bromine atom and a boron-containing dioxaborinane ring attached to a phenol group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves the reaction of 2-bromo-4-hydroxyphenylboronic acid with neopentyl glycol. The reaction is carried out under anhydrous conditions, often using a dehydrating agent to facilitate the formation of the dioxaborinane ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the phenyl group of the compound and various aryl or vinyl halides .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
2-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is utilized in various scientific research applications:
作用机制
The mechanism of action of 2-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-bromine complex.
Transmetalation: The boron atom transfers its organic group to the palladium center, forming a palladium-carbon bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond, regenerating the palladium catalyst for further cycles.
相似化合物的比较
Similar Compounds
2-Bromo-1,3-dimethylbenzene: Similar in structure but lacks the boron-containing dioxaborinane ring.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom and a pyridine ring instead of a phenol group.
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: Features a thiazole ring instead of a phenol group.
Uniqueness
2-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to its combination of a bromine atom, a phenol group, and a boron-containing dioxaborinane ring. This unique structure allows it to participate in specific cross-coupling reactions, making it a valuable reagent in organic synthesis .
属性
分子式 |
C11H14BBrO3 |
|---|---|
分子量 |
284.94 g/mol |
IUPAC 名称 |
2-bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol |
InChI |
InChI=1S/C11H14BBrO3/c1-11(2)6-15-12(16-7-11)8-3-4-10(14)9(13)5-8/h3-5,14H,6-7H2,1-2H3 |
InChI 键 |
WLBFGUUIZGNOGB-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromobenzo[d]oxazol-6-ol](/img/structure/B12862947.png)
![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)

![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)
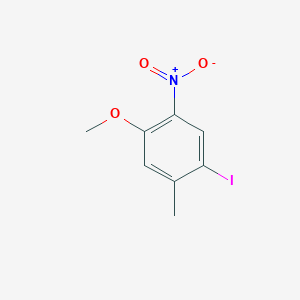
![4-Allyl-5-benzofuran-2-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862988.png)
